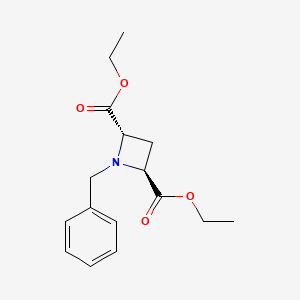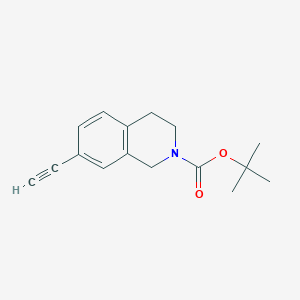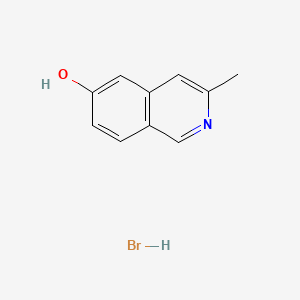
diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and two ester groups attached to the 2 and 4 positions of the ring. The benzyl group attached to the nitrogen atom adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate typically involves the stereoselective cyclization of suitable precursors. One common method includes the preparation of phosphorylated glycol followed by intramolecular cyclization and hydrogenation . The reaction conditions often require careful control of temperature, solvent, and the presence of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism by which diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The azetidine ring and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzyl group may also play a role in modulating the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Similar compounds to diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate include:
- Diethyl (2S,4S)-4-hydroxytetrahydrofuran-2-ylmethyl phosphonate
- Other azetidine derivatives with varying substituents and stereochemistry
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both ester and benzyl groups
特性
CAS番号 |
174309-29-6 |
|---|---|
分子式 |
C16H21NO4 |
分子量 |
291.34 g/mol |
IUPAC名 |
diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14-/m0/s1 |
InChIキー |
DXLXLBWDINXHBH-KBPBESRZSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OCC |
正規SMILES |
CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496711.png)


![rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13496717.png)

![2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride](/img/structure/B13496728.png)
![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)




![2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13496777.png)

